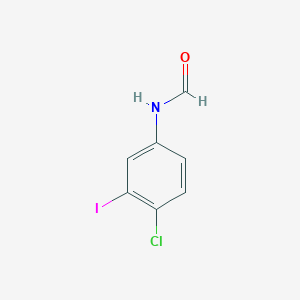

N-(4-Chloro-3-iodophenyl)formamide

CAS No.: 647025-64-7

Cat. No.: VC16907538

Molecular Formula: C7H5ClINO

Molecular Weight: 281.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647025-64-7 |

|---|---|

| Molecular Formula | C7H5ClINO |

| Molecular Weight | 281.48 g/mol |

| IUPAC Name | N-(4-chloro-3-iodophenyl)formamide |

| Standard InChI | InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |

| Standard InChI Key | RVPSYADKCFKPER-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NC=O)I)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(4-Chloro-3-iodophenyl)formamide combines a phenyl ring with two halogens (chlorine and iodine) and a formamide functional group. The iodine atom’s large atomic radius introduces steric hindrance, while its polarizability enhances the compound’s reactivity in electrophilic substitution reactions . The chlorine substituent, being electronegative, directs further substitution to specific positions on the aromatic ring.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 281.48 |

| Halogen Substituents | Cl (4-position), I (3-position) |

| Functional Group | Formamide (-NHCHO) |

| Calculated logP* | ~2.8 (estimated via analogy) |

*Estimated using fragment-based methods for halogenated aromatics .

The compound’s solubility is likely limited in polar solvents due to its hydrophobic aromatic core but may dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Stability under ambient conditions depends on protection from light, as iodine-containing compounds are prone to photodecomposition .

Synthetic Pathways and Optimization

Synthesis of N-(4-Chloro-3-iodophenyl)formamide can be inferred from analogous methodologies for halogenated aryl amides. A plausible route involves formylation of 4-chloro-3-iodoaniline, leveraging reagents such as formic acid or acetic-formic anhydride.

Direct Formylation of 4-Chloro-3-iodoaniline

Reaction Scheme:

This method, while straightforward, may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Catalytic amounts of sulfuric acid could enhance the reaction rate.

Acyl Chloride Intermediate Route

An alternative approach involves generating an acyl chloride intermediate:

-

Chlorination: Treat 4-chloro-3-iodobenzoic acid with oxalyl chloride () and DMF as a catalyst to form 4-chloro-3-iodobenzoyl chloride .

-

Aminolysis: React the acyl chloride with ammonium hydroxide to yield the formamide.

Key Conditions:

-

Solvent: Dichloromethane or THF.

-

Temperature: 0–25°C to minimize side reactions.

Table 2: Comparison of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Formylation | Single-step, minimal reagents | Moderate yields (~60%) |

| Acyl Chloride Route | Higher purity, scalable | Multi-step, solvent-intensive |

Applications in Medicinal Chemistry and Materials Science

While no direct studies on N-(4-Chloro-3-iodophenyl)formamide’s bioactivity exist, its structural features align with pharmacophores in CNS-targeting compounds. For instance, amidinohydrazones with halogenated aryl groups exhibit agonist activity at RXFP3/4 receptors, suggesting potential neurological applications . The iodine atom’s radio-opacity also positions the compound as a candidate for radiopharmaceutical development.

Role in Drug Discovery

-

RXFP3/4 Agonists: Halogenated aromatics are critical in optimizing blood-brain barrier permeability and receptor affinity . The compound’s logP (~2.8) aligns with CNS drug guidelines (logP 2–4) .

-

Antimicrobial Agents: Chlorine and iodine substituents enhance antimicrobial efficacy by disrupting bacterial membranes .

Materials Science Applications

-

Liquid Crystals: Iodine’s polarizability aids in mesophase stabilization, useful in display technologies .

-

Polymer Additives: Halogenated aromatics act as flame retardants by scavenging free radicals during combustion.

Comparative Analysis with Structural Analogs

N-(4-Chloro-3-iodophenyl)formamide’s uniqueness arises from its dual halogen substitution. The table below contrasts it with related compounds:

Table 3: Structural and Functional Comparison

| Compound | Substituents | Key Differences |

|---|---|---|

| N-(4-Bromo-3-iodophenyl)formamide | Br instead of Cl | Altered reactivity in Suzuki couplings |

| N-(4-Iodophenyl)formamide | No Cl substituent | Reduced steric hindrance |

| 4-Chloroaniline | No formamide group | Basic amine, prone to oxidation |

The iodine atom’s presence facilitates cross-coupling reactions (e.g., Ullmann, Sonogashira), enabling diversification into complex architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume